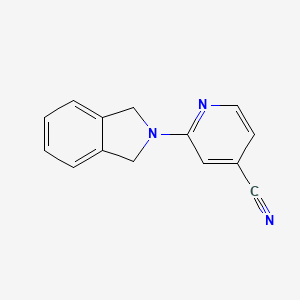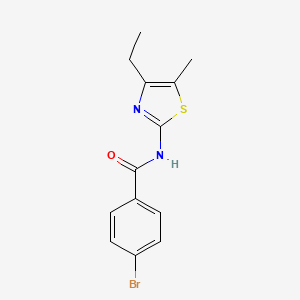
2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile (DPC) is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC belongs to the class of pyridine-carbonitrile derivatives and is known for its unique chemical structure that exhibits various biological activities.
科学研究应用
2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has shown promising results in various scientific research studies, particularly in the field of medicinal chemistry. This compound has been studied extensively for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In cancer research, this compound has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to possess neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
作用机制
The exact mechanism of action of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile is not fully understood, but it is believed to exert its biological effects by interacting with various cellular targets. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter function, respectively. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In neuronal cells, this compound has been shown to protect against oxidative stress and neuroinflammation, which are known to contribute to the pathogenesis of various neurological disorders. This compound has also been found to modulate the expression of various genes and proteins, including those involved in cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile is a relatively new compound that has not been extensively studied in vivo. Therefore, its pharmacokinetic and toxicological properties are not well understood. This compound also exhibits low solubility in water, which may limit its use in certain experimental settings. However, this compound has shown promising results in vitro, particularly in cancer and Alzheimer's disease research, which warrants further investigation.
未来方向
There are several future directions for the research of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile. One potential application of this compound is in the development of novel anticancer drugs. Further studies are needed to determine the pharmacokinetic and toxicological properties of this compound in vivo, as well as its efficacy in animal models of cancer. Another potential application of this compound is in the development of neuroprotective agents for the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to elucidate the mechanism of action of this compound in neuronal cells and to determine its efficacy in animal models of neurodegenerative diseases. Additionally, the synthesis of novel this compound derivatives may lead to the development of compounds with improved pharmacokinetic and biological properties.
In conclusion, this compound is a promising compound that exhibits various biological activities and has potential therapeutic applications in cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy in vivo. The development of novel this compound derivatives may also lead to the discovery of compounds with improved pharmacokinetic and biological properties.
合成方法
The synthesis of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile can be achieved through a multi-step reaction process that involves the condensation of 2-aminonicotinic acid with 3,4-dihydroisoquinoline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The resulting intermediate is then subjected to a cyclization reaction with sodium cyanide to yield this compound.
属性
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-8-11-5-6-16-14(7-11)17-9-12-3-1-2-4-13(12)10-17/h1-7H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAIKWQKAIZKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)

![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)



![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)

![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)